molecular formula C25H22N4O2 B15024198 4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

Cat. No.: B15024198
M. Wt: 410.5 g/mol
InChI Key: GPYUJENPXQZDNR-UHFFFAOYSA-N
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Description

4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene typically involves multi-step organic reactions. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds under mild conditions to yield the desired triazatricyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of 4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the triazatricyclic structure may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-3,5,7-trimethyl-11-(3-aminophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene: Similar structure but with an amino group instead of a nitro group.

    4-benzyl-3,5,7-trimethyl-11-(3-hydroxyphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The uniqueness of 4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

InChI

InChI=1S/C25H22N4O2/c1-16-24-17(2)27(14-19-8-5-4-6-9-19)18(3)25(24)23-13-21(15-28(23)26-16)20-10-7-11-22(12-20)29(30)31/h4-13,15H,14H2,1-3H3

InChI Key

GPYUJENPXQZDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN3C=C(C=C3C2=C(N1CC4=CC=CC=C4)C)C5=CC(=CC=C5)[N+](=O)[O-])C

Origin of Product

United States

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